N,N-diformylacetamide
Overview
Description
“N,N-diformylacetamide” is a chemical compound with the molecular formula C4H5NO3 . It is a product of Thermo Scientific Chemicals and was originally part of the Acros Organics product portfolio . It is a clear, colorless liquid .
Molecular Structure Analysis
The molecular structure of “N,N-diformylacetamide” is represented by the SMILES notationCC(=O)N(C=O)C=O
. The InChI Key for this compound is ZAHBLOGBMDVRDK-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“N,N-diformylacetamide” is a clear, colorless liquid . It has a boiling point of 70°C at 15.0 mmHg . The molecular weight of the compound is 115.09 g/mol .Scientific Research Applications
Metabolism and Toxicology Studies
Research on substances structurally related to N,N-diformylacetamide, such as dimethylformamide and dimethylacetamide, has been instrumental in understanding their metabolism and potential toxic effects. Barnes and Ranta (1972) identified metabolites of these compounds in rat urine, indicating that demethylation is a key metabolic pathway for these substituted amides (Barnes & Ranta, 1972). Additionally, the study of the metabolism of carcinogenic arylamines by Tatsumi et al. (1989) showed that these compounds undergo N-acylation in mammalian species, leading to the formation of N-arylformamides and N-arylacetamides, which is significant for understanding the metabolism of structurally related compounds (Tatsumi et al., 1989).
Pharmacological Applications
While direct studies on N,N-diformylacetamide are limited, research on structurally similar compounds can provide insights. For instance, research on drug metabolism, as discussed in "Drug discovery: a historical perspective" by Drews (2000), is relevant for understanding the metabolic pathways and potential pharmaceutical applications of N,N-diformylacetamide and related compounds (Drews, 2000).
Enzymatic Studies
The study of enzymes involved in drug metabolism, such as arylacetamide deacetylase, is relevant to understanding how compounds like N,N-diformylacetamide might be processed in the body. Watanabe et al. (2009) focused on the enzyme's role in hydrolyzing flutamide, highlighting its significance in drug metabolism and potential relevance for N,N-diformylacetamide (Watanabe et al., 2009).
Safety And Hazards
“N,N-diformylacetamide” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
N,N-diformylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c1-4(8)5(2-6)3-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHBLOGBMDVRDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429048 | |
Record name | N,N-diformylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diformylacetamide | |
CAS RN |
26944-31-0 | |
Record name | N,N-diformylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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